6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 6th position, a trimethylsilyl group attached to an ethoxy moiety, and a naphthyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridinone core.
Hydrolysis: The trimethylsilyl-ethoxy moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the naphthyridinone core.
Scientific Research Applications
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridinone core may play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-naphthyridin-2(1H)-one: Lacks the trimethylsilyl-ethoxy moiety.
1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the trimethylsilyl-ethoxy moiety allows for diverse chemical modifications and interactions with molecular targets, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C14H19BrN2O2Si |
---|---|
Molecular Weight |
355.30 g/mol |
IUPAC Name |
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H19BrN2O2Si/c1-20(2,3)7-6-19-10-17-13(18)5-4-11-8-12(15)9-16-14(11)17/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
NRZSWCITLUCWTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)C=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.